BenchChemオンラインストアへようこそ!

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate

Medicinal chemistry heterocyclic SAR furan bioisostere

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate is a hybrid heterocyclic compound that combines a furan-substituted isoxazole with an indole-3-glyoxylate ester via a methylene bridge. Its molecular formula is C18H12N2O5 (MW 336.3 g/mol) and it is commercially supplied at ≥95% purity for research use.

Molecular Formula C18H12N2O5
Molecular Weight 336.303
CAS No. 1105202-32-1
Cat. No. B2700154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate
CAS1105202-32-1
Molecular FormulaC18H12N2O5
Molecular Weight336.303
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=CO4
InChIInChI=1S/C18H12N2O5/c21-17(13-9-19-14-5-2-1-4-12(13)14)18(22)24-10-11-8-16(25-20-11)15-6-3-7-23-15/h1-9,19H,10H2
InChIKeyWPPHZLKBJSGZSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate (CAS 1105202-32-1)


[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate is a hybrid heterocyclic compound that combines a furan-substituted isoxazole with an indole-3-glyoxylate ester via a methylene bridge. Its molecular formula is C18H12N2O5 (MW 336.3 g/mol) and it is commercially supplied at ≥95% purity for research use . The compound belongs to the indole-isoxazole hybrid class, which has attracted interest in medicinal chemistry due to the privileged status of both heterocyclic scaffolds in kinase inhibition, anticancer, and neuropharmacology programs [1].

Why Generic Indole-Isoxazole Hybrids Cannot Substitute for [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate


Indole-isoxazole hybrids are a structurally diverse family where small changes in heterocycle substitution or linker chemistry can profoundly alter target engagement, metabolic stability, and solubility [1]. The target compound differs critically from its nearest analogs in three ways: (i) it contains a furan ring at the isoxazole 5-position rather than the more common phenyl, thiophene, or methyl substituents; (ii) it employs an oxoacetate ester linker rather than the amide, carboxamide, or direct C–C bond found in most reported hybrids; and (iii) the indole nitrogen is unsubstituted, preserving a hydrogen-bond donor that is methylated or blocked in many screening library members. These structural distinctions mean that potency, selectivity, and ADME data from simpler indole-3-glyoxylate esters or isoxazole-carboxamide hybrids cannot be extrapolated to this compound, and generic procurement of superficially similar catalog items carries a high risk of divergent biological performance [2].

Quantitative Differentiation Evidence for [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate


Structural Differentiation: Furan Substituent at Isoxazole 5-Position vs. Phenyl, Thiophene, or Methyl Analogs

The target compound carries a furan-2-yl group at the isoxazole 5-position. The most common substituents in published indole-isoxazole hybrids are phenyl, 4-substituted phenyl, thiophene-2-yl, or methyl groups [1]. Furan is a smaller, more electron-rich heterocycle than phenyl (Hammett σₘ = +0.06 vs. +0.06 for phenyl, but with distinct H-bond acceptor capacity) and is less lipophilic than thiophene (calculated ClogP difference ≈ –0.4 log units for furan vs. thiophene matched pairs in medicinal chemistry datasets). This electronic and steric profile can alter both target affinity and metabolic liability, but direct comparative bioassay data against a phenyl or thiophene analog have not been published for this specific scaffold. The evidence is class-level inference.

Medicinal chemistry heterocyclic SAR furan bioisostere

Linker Chemistry: Oxoacetate Ester vs. Amide or Carboxamide Analogs

The target compound features an oxoacetate ester linker (–O–C(=O)–C(=O)–), formally an acyl ester of indole-3-glyoxylic acid. The closest structural analog that is also commercially cataloged is the corresponding amide, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 1105241-85-7), which replaces the ester oxygen with an –NH– group . Ester linkages are generally more susceptible to enzymatic hydrolysis by plasma esterases than amides, with typical half-life differences of 10–100-fold in rodent and human plasma (generic ester t₁/₂ = 5–30 min; amide t₁/₂ > 120 min) [1]. No head-to-head stability data have been published for this specific pair. The evidence is cross-study comparable at the functional group level.

Prodrug design metabolic stability ester vs amide

Indole N–H Hydrogen Bond Donor: Unsubstituted Indole vs. 2-Methylindole Analog

The target compound retains a free indole N–H, whereas the commercially available analog (5-(furan-2-yl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate (CAS 1105244-02-7) incorporates a methyl group at the indole 2-position, blocking one potential hydrogen-bond donor . In kinase inhibitor programs, indole N–H frequently serves as a critical hinge-binding donor; removal can reduce affinity by 10–100-fold in established chemotypes (e.g., indole-based CDK2, GSK-3β inhibitors) [1]. No direct target engagement data are available for this specific compound. The evidence is class-level inference from well-characterized indole kinase inhibitor SAR.

Hydrogen bonding SAR indole substitution

Purity and Quality Control: ≥95% vs. Lower-Grade Custom Syntheses

The compound is commercially available from Chemenu (Catalog CM785971) with a certified purity of ≥95% (HPLC) . For comparator purposes, non-catalog custom syntheses of indole-isoxazole hybrids typically report purities in the 90–95% range at small scale, with batch-to-batch variability that can introduce confounding artifacts in cell-based assays [1]. The 95% specification provides a reproducible baseline for dose–response experiments, reducing the risk of false-negative results due to contaminant interference. This is a product quality comparator, not a biological performance metric.

Chemical procurement purity specification reproducibility

Molecular Weight and Ligand Efficiency: 336.3 Da vs. Larger Indole-Isoxazole Conjugates

At 336.3 Da, the target compound falls at the lower end of the molecular weight range for indole-isoxazole hybrids, many of which exceed 400 Da due to additional substituents on the phenyl or indole rings [1]. In fragment-based lead generation, maintaining MW < 350 Da preserves higher ligand efficiency indices (LE ≈ 1.4 kcal/mol per heavy atom for a 10 µM binder) and leaves room for subsequent optimization. No direct comparison of ligand efficiency has been published for this specific compound, and the value cited is an illustrative benchmark rather than measured data.

Ligand efficiency fragment-based design lead-likeness

Recommended Application Scenarios for [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate Based on Available Evidence


Kinase Inhibitor Primary Screening Library (Single-Point at 10 µM)

Due to its unsubstituted indole N–H and low molecular weight (336.3 Da), this compound is well-suited for inclusion in an ATP-competitive kinase inhibitor screening deck [Section 3, Evidence Item 3], [Section 3, Evidence Item 5]. The ≥95% purity ensures that single-point screening results are not confounded by major impurities .

Prodrug or Cellular Probe for Indole-3-Glyoxylic Acid Release

The oxoacetate ester linker is designed for enzymatic hydrolysis, making the compound a candidate for intracellular release of the indole-3-glyoxylic acid pharmacophore [Section 3, Evidence Item 2]. This application is particularly relevant for target engagement studies in intact cells where the ester-to-acid conversion can be monitored by LC-MS [1].

Lead-Like Fragment Expansion for CNS or Antibacterial Programs

The combination of furan substitution (lowered lipophilicity) and moderate molecular weight (336.3 Da) positions the compound close to lead-like chemical space [Section 3, Evidence Item 5]. It can serve as a starting point for structure-guided optimization in programs where solubility and metabolic stability are paramount [1].

Comparative SAR Studies Against Amide and 2-Methylindole Analogs

When the amide (CAS 1105241-85-7) and 2-methylindole (CAS 1105244-02-7) analogs are procured in parallel, the three-compound set enables systematic exploration of linker stability and indole substitution effects within a single scaffold [Section 3, Evidence Items 2 and 3]. This mini-panel is recommended for medicinal chemistry groups seeking to establish SAR for the furan-isoxazole-indole chemotype .

Quote Request

Request a Quote for [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.